2-(4-苯甲酰苯甲酰氨基)噻唑-4-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

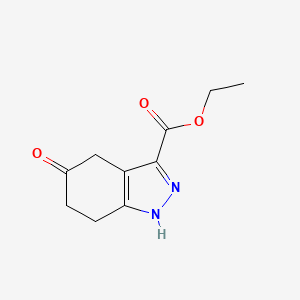

Ethyl 2-(4-benzoylbenzamido)thiazole-4-carboxylate is a compound that belongs to the thiazole class of organic compounds. Thiazoles are heterocyclic compounds containing a five-membered ring with one sulfur atom and one nitrogen atom. The compound of interest is not directly studied in the provided papers, but related compounds with thiazole moieties have been synthesized and characterized, indicating the relevance of this class of compounds in various fields such as medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related thiazole compounds involves cyclization reactions, condensation with various reagents, and substitutions at different positions on the thiazole ring. For instance, ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was synthesized via the reaction of a carbothioamide with ethyl bromopyruvate . Similarly, other thiazole derivatives were prepared by interactions with different arylidinemalononitrile derivatives and cyanoacrylate derivatives . These methods suggest that the synthesis of Ethyl 2-(4-benzoylbenzamido)thiazole-4-carboxylate could potentially be achieved through similar synthetic routes involving amide bond formation and cyclization steps.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often confirmed using spectroscopic methods such as FTIR, NMR, and X-ray diffraction . Theoretical calculations using density functional theory (DFT) are also employed to predict and confirm the molecular geometry, electronic structure, and vibrational assignments . For Ethyl 2-(4-benzoylbenzamido)thiazole-4-carboxylate, similar analytical and theoretical methods would likely be used to elucidate its molecular structure.

Chemical Reactions Analysis

Thiazole derivatives exhibit reactivity towards various chemical reagents, leading to the formation of a wide range of products with potential pharmaceutical applications . The reactivity can be influenced by the substituents on the thiazole ring, as seen in the synthesis of pyrazoles, pyridazines, and pyrimidines from ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene 3-carboxylate . Ethyl 2-(4-benzoylbenzamido)thiazole-4-carboxylate may also undergo similar reactions, depending on the functional groups present in the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of different substituents can significantly affect these properties. For example, the introduction of electron-withdrawing or electron-donating groups can alter the compound's acidity, basicity, and reactivity . The specific properties of Ethyl 2-(4-benzoylbenzamido)thiazole-4-carboxylate would need to be experimentally determined, but insights can be gained from the behavior of similar compounds.

科学研究应用

合成与表征

- 合成了2-(4-甲基-(2-苄叉亚胺基))噻唑-4-羧酸乙酯,并通过傅里叶变换红外光谱和核磁共振等光谱技术对其进行了表征。利用X射线衍射分析了其晶体结构,并使用DFT量子化学方法进一步研究了其分子性质。本研究深入了解了几何参数、振动分配和化学位移,为类似化合物的进一步应用奠定了基础(Haroon 等人,2018).

抗癌活性

- 对 2-氨基-4,5,6,7-四氢苯并[b]噻吩-3-羧酸乙酯(一种与 2-(4-苯甲酰苯甲酰氨基)噻唑-4-羧酸乙酯在结构上相关的化合物)的研究表明其具有潜在的抗癌特性。该研究涉及多组分合成和随后的反应,导致对癌细胞系表现出显着抗增殖潜力的化合物,其中一种化合物诱导乳腺癌细胞 (MCF-7) 凋亡并在体内显示出肿瘤质量减少。这突出了噻唑衍生物在开发抗癌疗法中的相关性(Gad 等人,2020).

光谱和计算研究

- 一项研究重点关注了 2-[4-(4-乙基苯甲酰氨基)苯基]苯并噻唑及其硝基衍生物,通过光谱技术和 DFT 计算探索了它们的分子结构、振动波数和电子性质。该研究提供了有关这些化合物在各个领域的化学反应性和潜在应用的宝贵信息,表明其中一种化合物基于其计算的生物活性评分可能是一种有前途的候选药物(Ünsalan 等人,2020).

衍生物合成

- 1-氨基-3-(取代苯基)-2-氰基-3H-苯并[4,5]噻唑-[3,2-a]吡啶-4-羧酸乙酯衍生物的合成涉及 2-(苯并[d]噻唑-2-基)乙酸乙酯与不同芳基亚甲基丙二腈衍生物的反应。探索了这些衍生物的潜在反应和应用,展示了基于噻唑的化合物在合成各种化学上有趣且潜在有用的衍生物方面的多功能性(Mohamed,2014).

未来方向

The future directions for research on these compounds could involve further exploration of their therapeutic potential, given their promising antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic effects . Additionally, further studies could be conducted to elucidate the exact mechanisms of action of these compounds .

属性

IUPAC Name |

ethyl 2-[(4-benzoylbenzoyl)amino]-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O4S/c1-2-26-19(25)16-12-27-20(21-16)22-18(24)15-10-8-14(9-11-15)17(23)13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAUHLQOVKSVPIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(4-benzoylbenzamido)thiazole-4-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

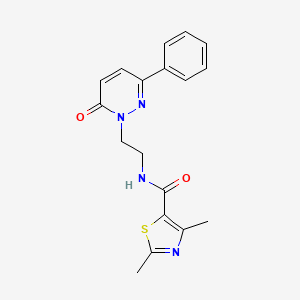

![1-(4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylpropan-1-one](/img/structure/B2522129.png)

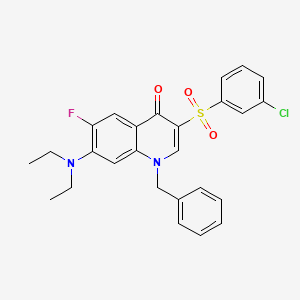

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2522131.png)

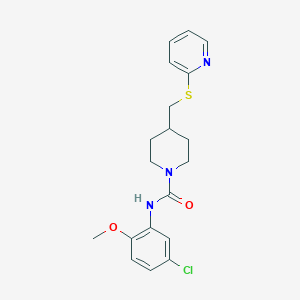

![3-chloro-N-[(Z)-1-[3-[(4-chlorophenyl)sulfonylmethyl]-4-nitrophenyl]ethylideneamino]-N-methyl-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B2522135.png)

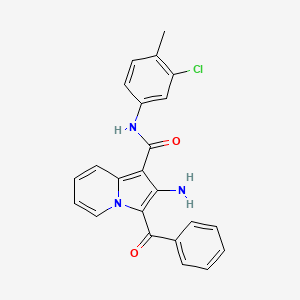

![N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2522146.png)

![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2522147.png)

![3-[4-(2-Chloroacetyl)piperazin-1-yl]-1lambda6-thiolane-1,1-dione hydrochloride](/img/structure/B2522148.png)

![1-(tert-Butoxycarbonyl)-6-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2522150.png)